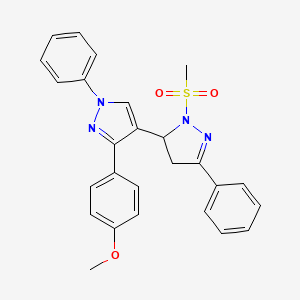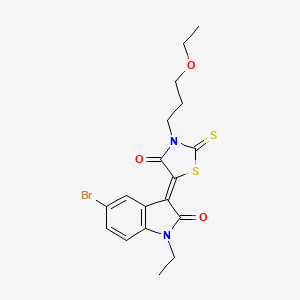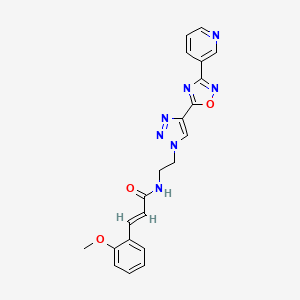![molecular formula C8H9ClF3NO B2452907 [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride CAS No. 2460755-66-0](/img/structure/B2452907.png)
[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride” can be represented by the InChI code:1S/C8H8F3NO.ClH/c9-8(10,11)6-1-5(4-13)2-7(12)3-6;/h1-3,13H,4,12H2;1H . Physical And Chemical Properties Analysis
“[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride” is a powder with a molecular weight of 227.61 .Applications De Recherche Scientifique
Receptor Interaction and Pharmacological Effects
- Engelhardt (1984) explored amino-phenyl-aminoethanol derivatives, including compounds structurally similar to [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride, revealing their potent beta-adrenergic receptor activity and potential as broncholytic agents due to their strong beta 2-mimetic activity and beta 1-blocking action, particularly in heart and bronchial muscles (Engelhardt, 1984).
- The pharmacological effects of a similar compound, 4-amino-3-chloro-5-trifluomethyl-phenyl [2-(SPFF)-2-tert-butylamoino-ethanol hydrochloride], were studied by Pan Li (2003), revealing its high selectivity as a β2 adrenoreceptor agonist with significant bronchodilation and cardioprotective effects, indicating its potential in therapeutic applications such as asthma treatment (Pan Li, 2003).
Metabolic and Pharmacokinetic Studies
- Jones et al. (1979) synthesized a compound structurally related to [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride and found it to possess potent antiestrogenic activity, with high binding affinity to estrogen receptors, indicating potential therapeutic applications in hormone-related conditions (Jones et al., 1979).
- Nichols et al. (1994) synthesized analogs of psychoactive phenethylamine derivatives with trifluoromethyl groups, demonstrating high affinity for serotonin receptors, suggesting potential for neuropsychiatric applications or molecular studies of serotonin receptors (Nichols et al., 1994).
- Lu et al. (2012) conducted a study where rats were exposed to a labeled form of methanol, revealing DNA adducts formation, which helps in understanding the carcinogenic potential of methanol and its metabolites, providing insights into the safety and environmental impact of such compounds (Lu et al., 2012).
Neurochemical and Behavioral Studies
- Hutson et al. (1987) investigated the neurochemical and behavioral implications of a compound structurally similar to [3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride, showing its action on central 5-HT receptors, providing a basis for potential applications in neuropsychiatric or neuropharmacological research (Hutson et al., 1987).
Safety And Hazards
Propriétés
IUPAC Name |
[3-amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)6-1-5(4-13)2-7(12)3-6;/h1-3,13H,4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKLIUPUEIDRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride | |
CAS RN |
2460755-66-0 |
Source


|
| Record name | [3-amino-5-(trifluoromethyl)phenyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)



![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)


![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)


![2-Ethyl-1-({5-[(2-ethylpiperidyl)sulfonyl]naphthyl}sulfonyl)piperidine](/img/structure/B2452847.png)